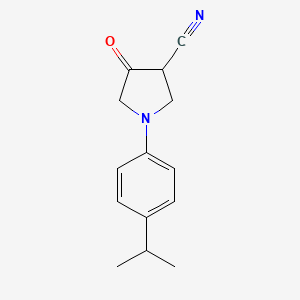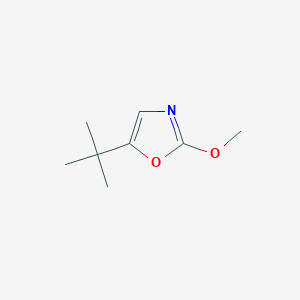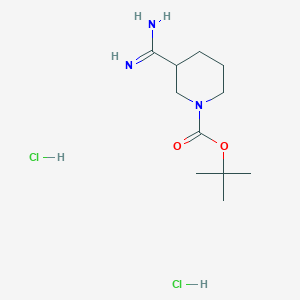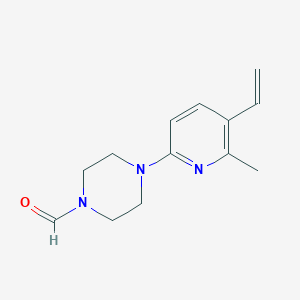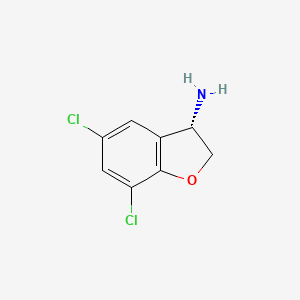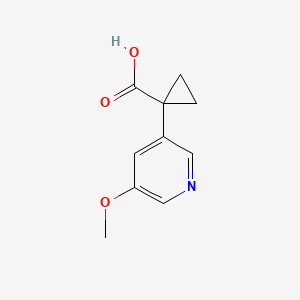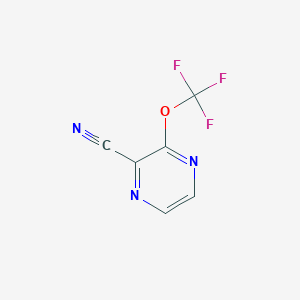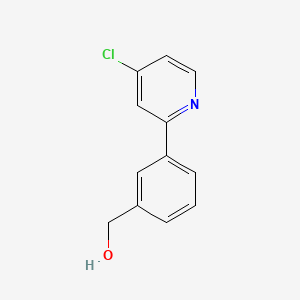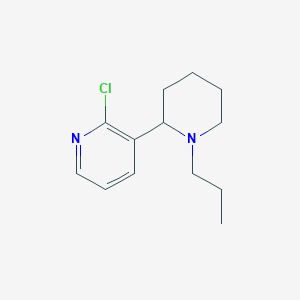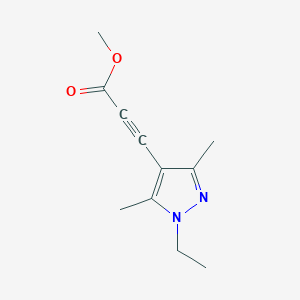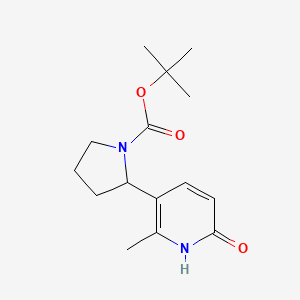![molecular formula C13H13N3O B11805549 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 134201-15-3](/img/structure/B11805549.png)
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its bicyclic structure, which consists of a pyridine ring fused with a pyrimidine ring The presence of a phenyl group at the 2-position and a tetrahydropyrido moiety adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been studied for its activity against various biological targets, including enzymes and receptors. Its derivatives have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- 2-Phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-c]pyrimidin-4(3H)-one
Comparison: Compared to these similar compounds, 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion pattern and the position of the phenyl group. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .
Propiedades
| 134201-15-3 | |
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O/c17-13-10-8-14-7-6-11(10)15-12(16-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) |
Clave InChI |
JUBDGRFMGFWJFS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1N=C(NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


